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Compound of Interest

Compound Name: Iodoethane

Cat. No.: B044018 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Iodoethane, also known as ethyl iodide, stands as a pivotal precursor in the landscape of

organic synthesis. Its inherent reactivity, stemming from the polarized and relatively weak

carbon-iodine bond, renders it an exceptional ethylating agent.[1] This attribute is instrumental

in the construction of a diverse array of organic molecules, finding critical applications in the

pharmaceutical, agrochemical, and specialty chemical industries.[2][3] This technical guide

provides an in-depth exploration of iodoethane's role in key synthetic transformations,

complete with detailed experimental protocols and visual workflows to support researchers in

their laboratory endeavors.

Core Properties of Iodoethane
A thorough understanding of iodoethane's physicochemical properties is fundamental to its

safe and effective application in synthesis. The following table summarizes its key quantitative

data.
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Property Value Reference(s)

Chemical Formula C₂H₅I [2]

Molecular Weight 155.97 g/mol [4]

Appearance Colorless to pale yellow liquid [2][5]

Odor Strong, ether-like [2]

Boiling Point 71.5 - 73.3 °C [6]

Melting Point -111.10 °C [6]

Density 1.9308 g/cm³ at 20 °C [7]

Solubility in water 0.4 g/100 mL at 20 °C [4][7]

Refractive Index (n_D) 1.513–1.514 [6]

Key Synthetic Applications and Experimental
Protocols
Iodoethane's utility is showcased in a variety of fundamental organic reactions. The following

sections provide detailed experimental protocols for some of the most significant

transformations.

Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for the preparation of

both symmetrical and unsymmetrical ethers. The reaction proceeds via an S(_N)2 mechanism,

wherein an alkoxide nucleophile displaces the iodide ion from iodoethane.[8][9]

Experimental Protocol: Synthesis of Phenacetin

This protocol details the synthesis of phenacetin, an example of the Williamson ether synthesis,

from acetaminophen and iodoethane.[4]

Materials:

Acetaminophen (0.22 g)
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Finely pulverized potassium carbonate (K₂CO₃) (0.28 g)

Butanone (3.0 mL)

Iodoethane (0.28 mL)

Water

tert-Butyl methyl ether (TBME)

Ethyl acetate

Hexane

Stir bar

15-mL round-bottom flask

Microscale water-cooled condenser

Hot plate

Separatory funnel

Craig tube for recrystallization

Procedure:

To a dry 15-mL round-bottom flask, add acetaminophen (0.22 g), finely pulverized potassium

carbonate (0.28 g), a stir bar, and 3.0 mL of butanone.

Carefully add 0.28 mL of iodoethane to the flask using a syringe.

Attach a microscale water-cooled condenser and heat the mixture under reflux using a hot

plate at a medium setting for 1 hour.

After 1 hour, turn off the heat and allow the mixture to cool to room temperature.

Add 4 mL of water to the flask and transfer the contents to a separatory funnel.
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Rinse the round-bottom flask four times with 1 mL of tert-butyl methyl ether (TBME) and add

the rinsings to the separatory funnel.

Cap the separatory funnel and shake the layers, venting periodically to release pressure.

Allow the layers to separate and remove the lower aqueous layer.

Wash the organic layer with water, separate the layers, and transfer the organic layer to a

clean flask.

Dry the organic layer over anhydrous sodium sulfate.

Filter the solution to remove the drying agent and evaporate the solvent using a rotary

evaporator to obtain the crude phenacetin.

Recrystallize the crude product from a minimal amount of hot ethyl acetate, followed by the

addition of hot hexane dropwise until the solution becomes cloudy, to yield pure phenacetin.

[4]
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Williamson Ether Synthesis Workflow.

Grignard Reagent Formation
Iodoethane is an excellent substrate for the preparation of Grignard reagents, which are

powerful nucleophiles and bases in organic synthesis. The reaction involves the insertion of

magnesium into the carbon-iodine bond.[10]

Experimental Protocol: Preparation of Ethylmagnesium Iodide

Materials:

Magnesium turnings

Iodine crystal (for activation)
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Iodoethane

Anhydrous diethyl ether or tetrahydrofuran (THF)

Round-bottom flask with a reflux condenser

Dropping funnel

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

Ensure all glassware is thoroughly dried to prevent the reaction of the Grignard reagent with

water.

Place magnesium turnings in the round-bottom flask under an inert atmosphere.

Activate the magnesium by adding a small crystal of iodine. The disappearance of the iodine

color indicates the activation of the magnesium surface.[1][11]

Add a small amount of a solution of iodoethane in anhydrous diethyl ether to the

magnesium. The reaction is initiated when bubbling is observed.

Once the reaction has started, add the remaining iodoethane solution dropwise from the

dropping funnel at a rate that maintains a gentle reflux.

After the addition is complete, the mixture may be gently warmed for a short period to ensure

the reaction goes to completion.[10] The resulting solution of ethylmagnesium iodide is then

used in subsequent reactions.
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Grignard Reagent Formation Workflow.

N-Alkylation of Amines
The reaction of iodoethane with primary or secondary amines is a direct method for the

synthesis of ethylated amines. This reaction proceeds via nucleophilic substitution. To avoid

over-alkylation, the stoichiometry of the reactants is a critical consideration.[12][13]

Experimental Protocol: N-Ethylation of 2-Pentanamine

This protocol details the N-alkylation of a primary amine with iodoethane.[14]

Materials:

2-Pentanamine

Iodoethane

Anhydrous potassium carbonate (K₂CO₃)
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Anhydrous dimethylformamide (DMF)

Diethyl ether (Et₂O)

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask with a magnetic stirrer

Procedure:

In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-pentanamine (1.0

eq) in anhydrous dimethylformamide (DMF).

Add anhydrous potassium carbonate (1.5 eq) to the solution.

Slowly add iodoethane (1.1 eq) to the stirred suspension at room temperature.

Stir the reaction mixture at room temperature for 24-48 hours. The progress can be

monitored by thin-layer chromatography (TLC).

After the reaction is complete, filter the mixture to remove the inorganic salts and

concentrate the filtrate under reduced pressure.

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate

solution, followed by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield N-ethyl-2-pentanamine.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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